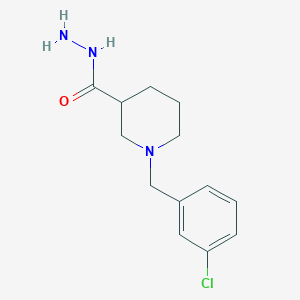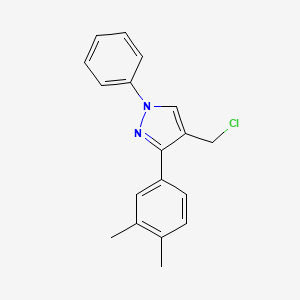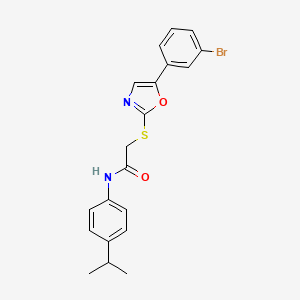
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-isopropylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-isopropylphenyl)acetamide" is a heterocyclic compound that appears to be related to a class of compounds with potential antimicrobial properties. While the specific compound is not directly mentioned in the provided papers, similar compounds with bromophenyl, oxazole, and acetamide groups have been synthesized and studied for their biological activities, including antimicrobial properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic aromatic compounds or acids, which are then converted into esters, hydrazides, and further cyclized to form oxazoles or other heterocycles. For instance, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole involved the use of Gaussian09 software for optimization and the GAR2PED program for potential energy distribution analysis . Another related compound, 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides, was synthesized by reacting an oxadiazole derivative with different N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using spectroscopic techniques such as FT-IR, NMR, and sometimes X-ray crystallography. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated using HNMR, LC-MS, and X-ray crystallography, revealing an orthorhombic crystal system with specific unit cell parameters . Similarly, the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were determined, showing a 'V' shaped conformation and various intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from computational studies like HOMO and LUMO analysis, which help in understanding the charge transfer within the molecule. The NBO analysis can provide insights into the stability of the molecule arising from hyper-conjugative interactions and charge delocalization . Additionally, the electrophilicity-based charge transfer method and charge transfer analysis can be used to examine interactions with DNA bases .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their antimicrobial activity, are often evaluated through biological assays. The title compound in showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. The compounds in were screened for antimicrobial and hemolytic activity, with variable results. The compound in exhibited moderate antioxidant activity and significant activity against bacterial strains and yeasts. The first hyperpolarizability of some compounds suggests their suitability for nonlinear optical (NLO) studies .
科学的研究の応用
Thiophene Analogues of Carcinogens
Research into thiophene analogues, which share structural similarities with the specified compound through the presence of aromatic rings and heterocyclic structures, has been conducted to evaluate potential carcinogenicity. These studies involve synthetic analogues of known carcinogens, evaluating their biological activity and potential for causing cancer. The research underscores the importance of understanding the structure-activity relationship in developing safer chemical entities (Ashby et al., 1978).
Advanced Oxidation Processes for Acetaminophen Degradation
The degradation of acetaminophen, a common pharmaceutical compound, via advanced oxidation processes (AOPs) highlights the environmental impact and biotoxicity of pharmaceutical derivatives. Research in this area focuses on identifying degradation pathways, by-products, and their effects on the ecosystem, offering insights into the environmental fate of structurally related acetamide compounds (Qutob et al., 2022).
Paracetamol Metabolism and Genetic Differences
Studies on paracetamol, another acetamide derivative, explore the drug's metabolism and the impact of genetic differences on its efficacy and toxicity. This research is crucial for understanding how variations in metabolic pathways influence the safety profile of related acetamide compounds, offering a basis for personalized medicine approaches (Zhao & Pickering, 2011).
Environmental Protection by Adsorptive Elimination
The adsorptive elimination of pharmaceuticals like acetaminophen from water showcases research into methods for mitigating the environmental impact of such compounds. This involves understanding the adsorption mechanisms and identifying effective materials for removing contaminants from aquatic environments, relevant for managing the presence of related compounds in water sources (Igwegbe et al., 2021).
特性
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2S/c1-13(2)14-6-8-17(9-7-14)23-19(24)12-26-20-22-11-18(25-20)15-4-3-5-16(21)10-15/h3-11,13H,12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRYJCCFDDEQJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-isopropylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2552554.png)
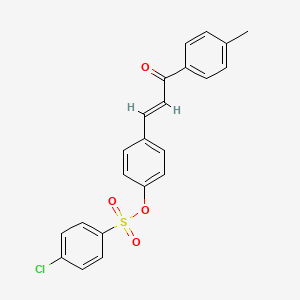
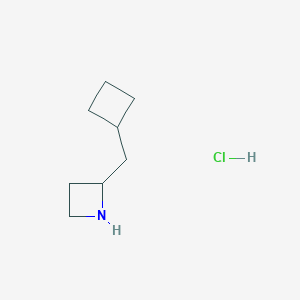
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2552560.png)
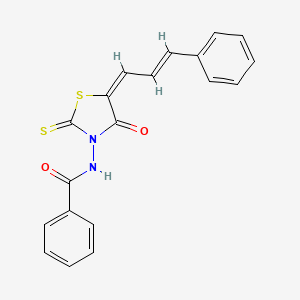
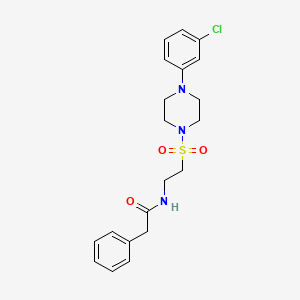
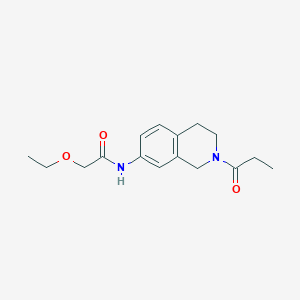

![2-(furan-2-carboxamido)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)oxazole-4-carboxamide](/img/structure/B2552568.png)
![6-(1,3-Benzodioxol-5-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one](/img/structure/B2552570.png)

![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2552574.png)
